CID 156588677

Description

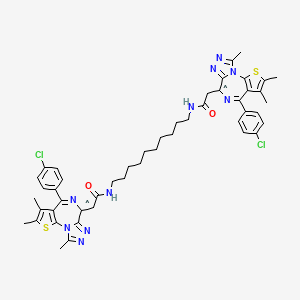

CID 156588677, identified as oscillatoxin E, is a marine-derived natural product belonging to the oscillatoxin family. These compounds are polyketide derivatives produced by cyanobacteria, notably Oscillatoria spp., and are associated with cytotoxic and neurotoxic activities . Structurally, oscillatoxin E features a macrocyclic lactone core with hydroxyl and methyl substituents, as inferred from its classification among oscillatoxin derivatives (Figure 1C in ).

Properties

Molecular Formula |

C48H52Cl2N10O2S2 |

|---|---|

Molecular Weight |

936.0 g/mol |

InChI |

InChI=1S/C48H52Cl2N10O2S2/c1-27-29(3)63-47-41(27)43(33-15-19-35(49)20-16-33)53-37(45-57-55-31(5)59(45)47)25-39(61)51-23-13-11-9-7-8-10-12-14-24-52-40(62)26-38-46-58-56-32(6)60(46)48-42(28(2)30(4)64-48)44(54-38)34-17-21-36(50)22-18-34/h15-22H,7-14,23-26H2,1-6H3,(H,51,61)(H,52,62) |

InChI Key |

WQXAFARJIZTCPI-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(SC2=C1C(=N[C](C3=NN=C(N23)C)CC(=O)NCCCCCCCCCCNC(=O)C[C]4C5=NN=C(N5C6=C(C(=C(S6)C)C)C(=N4)C7=CC=C(C=C7)Cl)C)C8=CC=C(C=C8)Cl)C |

Origin of Product |

United States |

Preparation Methods

The preparation of CID 156588677 involves specific synthetic routes and reaction conditions. The synthetic process typically includes the reaction of 2-fluoro-4-substituted phenylacetic acid with a Vilsmeier reagent, followed by quenching the reaction solution in an aqueous solution to obtain an intermediate compound . This intermediate is then further processed using a one-pot method to achieve the final product . Industrial production methods for this compound may involve scaling up these laboratory procedures to accommodate larger quantities and ensure consistent quality.

Chemical Reactions Analysis

CID 156588677 undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The reaction conditions can vary depending on the desired outcome, such as temperature, pressure, and solvent choice. Major products formed from these reactions depend on the specific reagents and conditions used, but they generally involve modifications to the functional groups present in the compound .

Scientific Research Applications

CID 156588677 has a wide range of scientific

Comparison with Similar Compounds

Structural and Molecular Comparisons

The most closely related compounds to oscillatoxin E are oscillatoxin D (CID 101283546), 30-methyl-oscillatoxin D (CID 185389), and oscillatoxin F (CID 156582092) . Key differences include:

| Compound (CID) | Structural Variation | Molecular Formula* | Molecular Weight* |

|---|---|---|---|

| Oscillatoxin D (101283546) | Base macrocycle without methyl groups | C₃₀H₄₄O₈ | 556.67 g/mol |

| 30-Methyl-oscillatoxin D (185389) | Methyl group at C-30 position | C₃₁H₄₆O₈ | 570.69 g/mol |

| Oscillatoxin E (156588677) | Hydroxyl and methyl modifications | C₃₁H₄₆O₉ | 586.69 g/mol |

| Oscillatoxin F (156582092) | Additional hydroxyl group | C₃₀H₄₄O₉ | 572.67 g/mol |

*Molecular formulas and weights are inferred based on structural naming conventions and may require experimental validation.

Key Observations :

- The addition of a methyl group in 30-methyl-oscillatoxin D increases molecular weight by ~14 g/mol compared to oscillatoxin D.

- For instance, Log S (ESOL) values for similar compounds range from -2.47 to -1.98, suggesting moderate hydrophobicity .

Analytical and Spectroscopic Characterization

Analytical techniques such as LC-ESI-MS and source-induced collision-induced dissociation (CID) have been critical in differentiating oscillatoxin derivatives. For example:

- Mass Spectrometry: Oscillatoxin E likely exhibits unique fragmentation patterns under CID conditions, analogous to the differentiation of ginsenoside isomers via LC-ESI-MS .

- Chromatography : GC-MS retention times and vacuum distillation profiles (as shown in ) could resolve oscillatoxin E from its analogs, though specific retention data are unavailable.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.